molecular formula C11H19F3N2O2 B2743567 t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1271811-86-9

t-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2743567
CAS RN: 1271811-86-9
M. Wt: 268.28
InChI Key: BSKPTFCIFODADH-HTQZYQBOSA-N
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Description

T-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1271811-86-9 . It has a molecular weight of 268.28 and a linear formula of C11H19F3N2O2 . The compound is typically in the form of a white to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 282.7±40.0 °C at 760 mmHg . The compound has a flash point of 124.8±27.3 °C . It’s worth noting that these properties can be influenced by factors such as pressure and temperature.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids, demonstrating its versatility in organic synthesis (Marin et al., 2004).
    • Anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine results in a mixture of trans-and cis-2-methoxy derivatives, indicating its potential in electrochemical applications (Duquet et al., 2010).
  • Applications in Medicinal Chemistry :

    • The compound's derivatives, such as enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, have been synthesized, highlighting their significance as key scaffold components in medicinal chemistry (Sánchez-Roselló et al., 2014).
  • Pharmaceutical Intermediate Synthesis :

    • The compound has been used in the efficient and practical asymmetric synthesis of intermediates for the synthesis of nociceptin antagonists, showcasing its role in developing potential therapeutic agents (Jona et al., 2009).
  • Biochemical Analysis :

    • It has been employed in the synthesis of 3-alkylidene-piperidin-4-ones via one-pot cascade transylidation–olefination, an important method in biochemical analysis (Wang, 2009).
  • Polymer Science and Stabilization :

    • Derivatives of this compound, like tetramethyl piperidine, have been studied for their activities in polymer stabilization, indicating its potential in material science applications (Yang et al., 1988).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKPTFCIFODADH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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